BenchChemオンラインストアへようこそ!

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Asymmetric Synthesis Process Chemistry Catalytic Reduction

Acquire (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, the essential chiral LHS building block for β3-adrenergic receptor agonists. The (R)-enantiomer is strictly required for target receptor binding; racemic or (S)-enantiomer substitution is not viable. This hydrochloride salt ensures enhanced stability and solubility for laboratory use. Verify enantiomeric excess in procurement specifications.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 1038594-01-2
Cat. No. B1401250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
CAS1038594-01-2
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CN)O.Cl
InChIInChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m0./s1
InChIKeyPMVFSIPPTOOMTI-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 1038594-01-2): Chiral Ethanolamine Building Block for β3-Adrenergic Receptor Modulator Synthesis


(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 1038594-01-2) is a chiral β-amino alcohol featuring a pyridine ring and a stereogenic carbon center at the C1 position . This compound serves as a critical synthetic intermediate, with the (R)-enantiomer specifically identified as the essential pharmacophoric component for β3-adrenergic receptor agonist development [1]. The hydrochloride salt form provides enhanced stability and aqueous solubility for laboratory handling .

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Procurement: The Criticality of Defined Enantiopurity


Generic substitution with undefined stereochemistry or racemic mixtures is non-viable for applications requiring (R)-2-amino-1-(pyridin-3-yl)ethanol hydrochloride. Research demonstrates that the biological activity of β3-adrenergic receptor agonists derived from this scaffold is strictly dependent on the absolute configuration at the C1 stereocenter, which must be the (R)-enantiomer [1]. Use of the (S)-enantiomer or racemate would result in substantial loss of target receptor binding affinity, as established for analogous pyridylethanolamine-based ligands . Consequently, procurement specifications must explicitly require the (R)-enantiomer with verified enantiomeric excess.

Quantitative Differentiation Evidence for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 1038594-01-2)


Asymmetric Synthesis Scalability: Oxazaborolidine-Catalyzed Route Yields >99% Enantiomeric Excess

An asymmetric synthesis of (R)-2-amino-1-(pyridin-3-yl)ethanol dihydrochloride using oxazaborolidine-catalyzed borane reduction achieves enantiomeric excess (ee) exceeding 99%, validated by chiral HPLC analysis on a Chiralpak AD column with 97:3 hexane/ethanol + 0.1% diethylamine mobile phase at 1.0 mL/min and 260 nm detection [1]. This catalytic route provides a scalable alternative to the lower-yielding chiral chromatographic separation of the racemate [1]. The optimized addition rate of the substrate and temperature control are critical to achieving >99% ee; fast addition or low temperatures result in significantly reduced ee due to slow catalyst-product complex dissociation [1].

Asymmetric Synthesis Process Chemistry Catalytic Reduction

Enantiomeric Activity Dependence: (R)-Configuration Required for β3-Adrenergic Receptor Agonist Binding

The biological activity of pyridylethanolamine-based β3-adrenergic receptor agonists is strictly dependent on the absolute configuration at the C1 stereocenter, which must be the (R)-enantiomer for effective receptor binding [1]. In analogous pyridylethanolamine systems, the (S)-enantiomer exhibits markedly reduced activity; for example, (S)-configured compounds structurally related to this scaffold show diminished binding affinity for phosphatidylinositol 3-kinase (PI3K) compared to their (R)-counterparts . This stereochemical requirement is established as a fundamental pharmacophoric constraint for the class [1].

Medicinal Chemistry β3-Adrenergic Receptor Stereoselectivity

Chemoenzymatic Resolution: Lipase-Catalyzed Route to Enantiomerically Pure (R)-Pyridylethanolamine

A chemoenzymatic route to (R)-1-(pyridin-3-yl)-2-aminoethanol employs Candida antarctica lipase SP435-L (Novozym 435) immobilized on macroporous polyacrylate resin for kinetic resolution of (R)-2-chloro-1-(pyridin-3-yl)ethanol, achieving enantiomerically pure material [1]. This enzymatic approach avoids the need for chiral chromatography and provides a scalable alternative to chemical asymmetric reduction [1].

Biocatalysis Kinetic Resolution Enzymatic Synthesis

Validated Research Applications of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 1038594-01-2)


Synthesis of β3-Adrenergic Receptor Agonists for Obesity and Metabolic Disorder Research

Employ (R)-2-amino-1-(pyridin-3-yl)ethanol hydrochloride as the essential chiral left-hand side building block for constructing pyridylethanolamine-based β3-adrenergic receptor agonists [1]. The (R)-configuration at C1 is a strict requirement for receptor binding and agonist activity, making this enantiomerically defined material critical for generating pharmacologically active candidates [1].

Kilogram-Scale Asymmetric Synthesis of Chiral Pyridine-Containing Amino Alcohols

Utilize the validated oxazaborolidine-catalyzed borane reduction protocol to produce (R)-2-amino-1-(pyridin-3-yl)ethanol dihydrochloride at kilogram scale with >99% enantiomeric excess [2]. This catalytic asymmetric method replaces inefficient chiral chromatographic separation and enables process-scale manufacturing of enantiomerically pure material [2].

Enzymatic Resolution for Production of Enantiomerically Pure (R)-Pyridylethanolamine Intermediates

Implement Candida antarctica lipase (Novozym 435)-catalyzed kinetic resolution as a scalable biocatalytic route to (R)-1-(pyridin-3-yl)-2-aminoethanol, avoiding stoichiometric chiral auxiliaries and preparative chromatography [1]. This methodology is suitable for pharmaceutical intermediate production where enzymatic processes are preferred for green chemistry or cost considerations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.